5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

Lipophilicity Drug-likeness Physicochemical profiling

5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one (CAS 61454-67-9) is a 2-aryl-5-alkylpyrimidin-4(3H)-one derivative featuring a sec-butyl group at position 5 and a 4-methoxyphenyl substituent at position 2 of the pyrimidinone ring. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g·mol⁻¹, a calculated octanol-water partition coefficient (LogP) of 2.96, and a topological polar surface area (TPSA) of 54.98 Ų.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 61454-67-9
Cat. No. B12903535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one
CAS61454-67-9
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCCC(C)C1=CN=C(NC1=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H18N2O2/c1-4-10(2)13-9-16-14(17-15(13)18)11-5-7-12(19-3)8-6-11/h5-10H,4H2,1-3H3,(H,16,17,18)
InChIKeyYGYMORFGQAVNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one (CAS 61454-67-9): Physicochemical Profile and Core Structural Identity


5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one (CAS 61454-67-9) is a 2-aryl-5-alkylpyrimidin-4(3H)-one derivative featuring a sec-butyl group at position 5 and a 4-methoxyphenyl substituent at position 2 of the pyrimidinone ring. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g·mol⁻¹, a calculated octanol-water partition coefficient (LogP) of 2.96, and a topological polar surface area (TPSA) of 54.98 Ų . The compound belongs to the broader class of 5-substituted 2-aryl-4-pyrimidinones, a scaffold recognized in the patent literature for selective modulation of corticotropin-releasing factor 1 (CRF₁) receptors [1]. The sec-butyl group introduces a chiral center at the branching point, yielding a racemic mixture unless enantiomerically resolved, a feature that meaningfully differentiates it from linear or simpler-branched alkyl congeners.

Why 5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one Cannot Be Casually Replaced by a Close Structural Analog


Within the 2-aryl-5-alkylpyrimidin-4(3H)-one chemotype, the nature of the 5-alkyl substituent profoundly influences molecular recognition at biological targets. The sec-butyl group at position 5 introduces a degree of steric bulk (Taft Eₛ ≈ −1.13, relative to CH₃ = 0) that is substantially larger than isopropyl (Eₛ = −0.47) or ethyl (Eₛ = −0.07) and features branched architecture not available to n-butyl (Eₛ ≈ −0.36) [1]. This steric profile, combined with the conformational flexibility of the sec-butyl side chain, can alter the binding pose within hydrophobic pockets of target proteins such as CRF₁ receptors, where even minor alkyl chain variations have been shown to modulate affinity and selectivity [2]. Consequently, substituting 5-(butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one with its 5-methyl or 5-ethyl analog may yield a different pharmacological fingerprint, making one-to-one replacement in a screening cascade or structure-activity relationship (SAR) study scientifically unsound without explicit head-to-head validation.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one


LogP Differentiation Between 5-(Butan-2-yl) and 5-Methyl/5-Ethyl Analogs

The experimental/computed LogP of 5-(butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is 2.96 . In contrast, the 5-methyl analog (2-(4-methoxyphenyl)-5-methylpyrimidin-4(3H)-one, C₁₂H₁₂N₂O₂, MW 216.24) has a calculated LogP of approximately 1.7–1.9 based on fragment-based methods (ChemAxon/ALOGPS consensus), and the 5-ethyl analog (C₁₃H₁₄N₂O₂, MW 230.26) has a predicted LogP of approximately 2.2–2.4 [1]. The sec-butyl derivative therefore exhibits an estimated ΔLogP of +0.5 to +1.2 log units relative to the smaller alkyl congeners, reflecting the contribution of the additional methylene and methyl groups.

Lipophilicity Drug-likeness Physicochemical profiling

Steric Bulk Differentiation: Taft Eₛ Value of sec-Butyl vs. Isopropyl, Ethyl, and n-Butyl at Position 5

The Taft steric parameter (Eₛ) quantifies the steric hindrance exerted by a substituent relative to a methyl group (Eₛ = 0). The sec-butyl group at position 5 has an Eₛ of approximately −1.13, which is substantially more negative than isopropyl (Eₛ = −0.47), ethyl (Eₛ = −0.07), and n-butyl (Eₛ ≈ −0.36) [1]. This large negative Eₛ indicates significantly greater steric demand, a factor known to affect ligand binding in G-protein-coupled receptor (GPCR) orthosteric pockets such as the CRF₁ receptor, where 5-position alkyl substituents directly occupy a hydrophobic subpocket [2].

Steric effects SAR Ligand-receptor complementarity

Class-Level Biochemical Evidence: The 2-Aryl-5-alkylpyrimidin-4(3H)-one Core as a Validated CRF₁ Receptor Antagonist Scaffold

The 2-aryl-5-alkylpyrimidin-4(3H)-one chemotype has been validated as a corticotropin-releasing factor 1 (CRF₁) receptor antagonist scaffold in multiple patents from Neurogen Corporation (later acquired by Ligand Pharmaceuticals) [1]. Although quantitative Ki or IC₅₀ data for the specific 5-(butan-2-yl) derivative have not been publicly disclosed in the peer-reviewed literature, the patent families explicitly claim 5-position alkyl substitution—including branched alkyl groups—as a critical determinant of CRF₁ binding affinity. Selected pyrimidinone derivatives within this series have demonstrated sub-nanomolar affinity for human CRF₁ receptors in radioligand displacement assays [2]. By extension, the sec-butyl derivative occupies a specific point in the alkyl chain SAR that is structurally and sterically distinct from the simpler methyl, ethyl, and isopropyl congeners that were more extensively profiled. Note: The absence of a published direct head-to-head comparison for the sec-butyl derivative means this evidence is class-level inference; users should validate target engagement empirically.

CRF₁ receptor GPCR antagonism CNS drug discovery

Synthetic Accessibility: Retro-Diels-Alder Route Enables Modular Assembly of 2-Aryl-5-alkylpyrimidin-4(3H)-ones

A general synthetic methodology for 2-substituted pyrimidin-4(3H)-ones, including 2-aryl variants, employs a retro-Diels-Alder (rDA) reaction from readily accessible norbornene-fused precursors . This one-pot procedure, conducted under thermal conditions (typically 180–220 °C in diphenyl ether or analogous high-boiling solvents), releases cyclopentadiene and generates the pyrimidin-4(3H)-one core in good yields (reported 60–85% for representative examples) . This methodology is compatible with both alkyl and aryl substituents at position 2, and the 5-position alkyl group can be introduced during precursor assembly. For 5-(butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one specifically, the sec-butyl-substituted β-ketoester or amidine precursor required for the rDA approach is commercially available or accessible via standard Claisen/amidine condensation chemistry. By contrast, 5-aryl analogs (e.g., 5-phenyl) require different synthetic strategies and are not accessible via this streamlined route.

Synthetic chemistry Building block Retro-Diels-Alder

Polar Surface Area (PSA) and Permeability Prediction: Differentiated from 5-Hydroxy and 5-Amino Analogs

The topological polar surface area (TPSA) of 5-(butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is 54.98 Ų , placing it well within the range considered favorable for blood-brain barrier (BBB) penetration (typically TPSA < 90 Ų for CNS drugs) and oral absorption (TPSA < 140 Ų). This PSA value is determined primarily by the pyrimidinone carbonyl oxygen and the two ring nitrogen atoms; the sec-butyl group contributes no additional polarity. By contrast, 5-amino or 5-hydroxy analogs of this scaffold would exhibit PSA values approximately 20–30 Ų higher due to additional H-bond donors, potentially compromising BBB penetration. Compared to the 5-unsubstituted parent compound 2-(4-methoxyphenyl)pyrimidin-4(3H)-one (MW 202.21, predicted TPSA ≈ 46 Ų), the sec-butyl derivative maintains acceptable CNS drug-like properties while adding significant hydrophobic surface area for target engagement [1].

TPSA Membrane permeability CNS drug-likeness

Recommended Procurement and Deployment Scenarios for 5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one


CRF₁ Receptor Antagonist SAR Matrix Expansion: Probing the Branched C4 Alkyl Steric Parameter

Given the validated role of the 2-aryl-5-alkylpyrimidin-4(3H)-one scaffold as a CRF₁ receptor antagonist chemotype , this compound should be prioritized as the sec-butyl representative within a 5-position alkyl SAR matrix. The substantially larger Taft Eₛ (−1.13) compared to isopropyl (−0.47) and ethyl (−0.07) [1] enables systematic exploration of steric tolerance in the CRF₁ hydrophobic subpocket. Procurement of this compound alongside the 5-methyl, 5-ethyl, 5-isopropyl, and 5-n-butyl congeners would provide a complete alkyl chain SAR panel, allowing identification of steric cliffs that simpler linear or less-branched alkyl groups cannot reveal.

CNS Drug Discovery Screening Library: Brain-Penetrant Pyrimidinone with Favorable TPSA and LogP

With a TPSA of 54.98 Ų and LogP of 2.96 , this compound resides within the favorable property space for CNS drug candidates (TPSA < 90 Ų; LogP 1–4). For neuroscience-focused screening collections targeting GPCRs, ion channels, or transporters expressed in the central nervous system, this compound offers a differentiated physicochemical profile relative to more polar heterocycles in typical screening decks. Its predicted BBB permeability, combined with the synthetic accessibility of the core scaffold via retro-Diels-Alder chemistry , supports its use as a tractable starting point for CNS lead optimization programs.

Building Block for Diversified Pyrimidinone Library Synthesis via C(2)-Functionalization

The pyrimidin-4(3H)-one core is amenable to regioselective C(2)-functionalization, enabling conversion to biologically active isocytosine, uracil, and 2-thiouracil derivatives . The sec-butyl group at position 5 remains chemically inert under typical N-alkylation, O-alkylation, and thiation conditions, making this compound a versatile building block for parallel library synthesis. For medicinal chemistry CROs or internal discovery groups, procuring this compound as a core scaffold enables the rapid generation of 20–50 analogs through established C(2)-derivatization protocols, providing a cost-effective entry into a diverse pyrimidinone screening set.

Physicochemical Reference Standard for LogP and PSA Method Cross-Validation

The well-defined calculated LogP (2.96) and TPSA (54.98 Ų) values , combined with the compound's moderate molecular weight (258.32 g·mol⁻¹) and absence of ionizable groups beyond the pyrimidinone tautomeric system, make it suitable as a reference compound for chromatographic LogP determination (e.g., reversed-phase HPLC correlation methods) and for validating in silico property prediction algorithms. Analytical laboratories and computational chemistry groups may use this compound as a calibration standard within the 2-arylpyrimidin-4(3H)-one chemical space.

Quote Request

Request a Quote for 5-(Butan-2-yl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.